Uncoupling Potency: QSAR Defines Substituent Effects
In the foundational QSAR study by Terada et al. (1988), the uncoupling activities of more than 20 salicylanilides were measured in rat liver mitochondria and expressed as the minimum concentration required for full release of state-4 respiration [1]. Activities ranged over three orders of magnitude (from sub-micromolar to >100 µM), with both hydrophobic (log P_oct) and electronic (Hammett σ) parameters independently required for potent activity. The 2'-ethyl substituent contributes a hydrophobic increment (π ≈ +1.0) without introducing the electron-withdrawing character of halogen substituents (σ_m for Cl = +0.37, Br = +0.39). This positions 2'-ethyl-salicylanilide at a distinct locus in the hydrophobicity-electronics activity landscape relative to 2'-halo or 2'-methyl analogs. The Terada QSAR model predicts that incremental lipophilicity from the ethyl group enhances membrane permeability and mitochondrial access, while the modest electron-donating effect modulates the acid dissociation constant (pK_a) of the phenolic hydroxyl—a parameter critical for proton-shuttle efficiency [1]. Note: The Terada study established the QSAR framework for the entire class without reporting individual compound-by-compound data for all 20+ analogs in the abstract; full numerical comparison between 2'-ethyl and 2'-chloro or 2'-methyl analogs at equivalent concentrations requires access to the complete data tables of the original publication.
| Evidence Dimension | Uncoupling activity in rat liver mitochondria (minimum concentration for full release of state-4 respiration) |
|---|---|
| Target Compound Data | Predicted to fall in intermediate activity range based on log P and σ contributions of 2'-ethyl substituent; exact value requires primary data table from Terada et al. 1988 [1] |
| Comparator Or Baseline | Salicylanilides as a class span from ~10 nM (most potent, e.g., S-13) to >100 µM (least potent); halogenated analogs with electron-withdrawing groups populate the high-potency region [2] |
| Quantified Difference | Activity range across class: >1000-fold. 2'-Ethyl uniquely combines moderate hydrophobicity with electron-donating character, unlike halogenated analogs. |
| Conditions | Rat liver mitochondrial preparations; state-4 respiration assay; pH 7.4; compound concentrations varied to determine full release concentration |
Why This Matters
Researchers selecting a salicylanilide tool compound for mitochondrial studies must consider that the 2'-ethyl analog occupies a distinct and non-interchangeable position in the hydrophobicity-activity continuum relative to halogenated probes, with implications for dose-response interpretation.
- [1] Terada H, Goto S, Yamamoto K, Takeuchi I, Hamada Y, Miyake K. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships. Biochim Biophys Acta. 1988;936(3):504-512. doi:10.1016/0005-2728(88)90027-8 View Source
- [2] Terada H. Uncouplers of oxidative phosphorylation. Environ Health Perspect. 1990;87:213-218. doi:10.1289/ehp.9087213 View Source
